4-bromo-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]thiophene-2-carboxamide
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Overview
Description
4-BROMO-N~2~-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-2-THIOPHENECARBOXAMIDE is a complex organic compound that features a bromine atom, a pyrazole ring, and a thiophene carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N~2~-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-2-THIOPHENECARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to achieve efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N~2~-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thiophene carboxamides .
Scientific Research Applications
4-BROMO-N~2~-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-2-THIOPHENECARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-BROMO-N~2~-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and thiophene derivatives, such as:
- 4-Bromo-1-methyl-1H-pyrazole
- N-methyl-1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-thiophenecarboxamide
Uniqueness
4-BROMO-N~2~-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-2-THIOPHENECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C12H14BrN3OS |
---|---|
Molecular Weight |
328.23 g/mol |
IUPAC Name |
4-bromo-N-[3-(5-methylpyrazol-1-yl)propyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C12H14BrN3OS/c1-9-3-5-15-16(9)6-2-4-14-12(17)11-7-10(13)8-18-11/h3,5,7-8H,2,4,6H2,1H3,(H,14,17) |
InChI Key |
BGWXOUKTMSEJNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NN1CCCNC(=O)C2=CC(=CS2)Br |
Origin of Product |
United States |
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